molecular formula C19H22ClNO2 B1230149 1-(4-Chlorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol

1-(4-Chlorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol

Cat. No. B1230149
M. Wt: 331.8 g/mol
InChI Key: FUDJAHCMDYNXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol is a stilbenoid.

Scientific Research Applications

Physicochemical Properties

  • Structural and Physicochemical Analysis : The compound's structure has been confirmed through various spectroscopic methods. It is noted for its low solubility in neutral aqueous mediums and higher solubility in acidic conditions and DMF. The partition coefficients and pKa value have been thoroughly studied (Heinecke & Thiel, 2001).

Synthesis and Biological Properties

  • Synthesis Techniques : Techniques for synthesizing derivatives of this compound have been developed, leading to substances with significant anticonvulsive activities. These compounds have been shown to lack antibacterial activity (Papoyan et al., 2011).

  • Asymmetric Synthesis for Antidepressants : The compound has been used as a chiral intermediate in the synthesis of antidepressant drugs. Utilizing microbial reductases expressed in E. coli, high enantioselectivity has been achieved in its synthesis (Choi et al., 2010).

Spectroscopic and Quantum Chemical Analysis

  • Quantum Chemical and Molecular Docking Studies : Detailed quantum chemical methods and vibrational spectral techniques have been employed to analyze its structure. The compound exhibits antimicrobial properties, and molecular docking studies have been used to explore its biological activity (Viji et al., 2020).

Reaction Kinetics and Mechanisms

  • Kinetic Studies : Investigations into the kinetics and mechanisms of reactions involving derivatives of this compound have provided insights into the behavior of various alicyclic amines in reaction processes (Castro et al., 2001).

Molecular and Crystal Structures

  • Crystal Structure Analysis : The crystal structure of related compounds has been studied, providing valuable information about the molecular arrangement and interactions within the crystal lattice (Kang et al., 2015).

properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-ol

InChI

InChI=1S/C19H22ClNO2/c20-17-8-6-16(7-9-17)19(22)18(15-4-2-1-3-5-15)14-21-10-12-23-13-11-21/h1-9,18-19,22H,10-14H2

InChI Key

FUDJAHCMDYNXAS-UHFFFAOYSA-N

SMILES

C1COCCN1CC(C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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